molecular formula C18H20ClN3O3S B2488840 Ethyl 1-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate CAS No. 1203153-65-4

Ethyl 1-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate

Cat. No. B2488840
CAS RN: 1203153-65-4
M. Wt: 393.89
InChI Key: KWDJWOOUXUOZQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves interaction between specific acetate and arylidinemalononitrile derivatives or cyanoacrylate derivatives in certain conditions to form various derivatives including ethyl iminothiazolopyridine-4-carboxylate and others with detailed structural confirmation based on elemental analysis and spectroscopic data (Mohamed, 2014); (Mohamed, 2021).

Molecular Structure Analysis

Studies on similar compounds have detailed the molecular structure through crystal X-ray diffraction studies, providing insights into the intramolecular hydrogen bonds contributing to structural stability and the nature of molecular interactions (Achutha et al., 2017).

Chemical Reactions and Properties

Various chemical reactions involving similar ethyl carboxylate compounds have been explored, showing how they interact with different hydrazines to form a variety of derivatives. These reactions are characterized by good yields and confirmed through spectroscopy (Anusevičius et al., 2014).

Physical Properties Analysis

The physical properties, including the crystalline structure of similar compounds, have been studied. For instance, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate's structure was determined, highlighting the hydrogen-bonded dimers and quartets contributing to the compound's stability (Lynch & Mcclenaghan, 2004).

Chemical Properties Analysis

The chemical properties of ethyl carboxylate derivatives are closely related to their structural configurations and the nature of substituents. Various studies have synthesized new derivatives and analyzed their chemical behavior, elucidating the role of specific functional groups and molecular interactions in determining chemical reactivity (Haroon et al., 2018).

Scientific Research Applications

Synthesis of Novel Compounds

  • Research has shown the synthesis of various compounds, including thiazole derivatives, through reactions involving piperidine and other related chemicals. These synthesized compounds have been explored for their potential applications in pharmaceuticals, demonstrating the versatility of Ethyl 1-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate in generating new molecular entities with potential therapeutic uses (Shafi et al., 2021).

Antimicrobial and Anticancer Activity

  • Studies have investigated the antimicrobial and anticancer properties of new pyridine derivatives, illustrating the potential of compounds derived from Ethyl 1-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate in medical applications. These findings support the ongoing exploration of thiazole and piperidine derivatives as candidates for drug development (Patel et al., 2011).

Molecular Hybridization for Drug Discovery

  • The design and synthesis of thiazole-aminopiperidine hybrid analogues have been conducted as part of efforts to discover new inhibitors against Mycobacterium tuberculosis, showcasing the application of Ethyl 1-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate in targeting infectious diseases. This approach highlights the compound's relevance in the synthesis of molecular hybrids for enhancing biological activity (Jeankumar et al., 2013).

properties

IUPAC Name

ethyl 1-[2-(3-chloroanilino)-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-2-25-17(24)12-6-8-22(9-7-12)16(23)15-11-26-18(21-15)20-14-5-3-4-13(19)10-14/h3-5,10-12H,2,6-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDJWOOUXUOZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate

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